ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate
Description
Ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate is a synthetic small molecule characterized by:
- Piperazine core: A six-membered ring with two nitrogen atoms, substituted at the 1-position by an ethyl carboxylate group.
- Thioacetamide linker: A sulfur-containing acetyl group bridging the piperazine and a carbamoyl-methyl moiety.
- 4-(Thiophen-2-yl)-1,3-thiazol-2-yl substituent: A bicyclic heteroaromatic system combining thiophene and thiazole rings, likely enhancing π-π stacking interactions in biological targets.
Properties
IUPAC Name |
ethyl 4-[2-[2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S3/c1-2-26-18(25)22-7-5-21(6-8-22)16(24)12-27-11-15(23)20-17-19-13(10-29-17)14-4-3-9-28-14/h3-4,9-10H,2,5-8,11-12H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBKMEFFZICVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene and thiazole rings, followed by their functionalization and coupling with piperazine. Key steps include:
Formation of Thiophene and Thiazole Rings: These heterocycles are synthesized through well-established methods such as the Gewald reaction for thiophenes and the Hantzsch thiazole synthesis.
Functionalization: The thiophene and thiazole rings are functionalized with appropriate substituents to introduce the carbamoyl and sulfanyl groups.
Coupling with Piperazine: The functionalized heterocycles are then coupled with piperazine-1-carboxylate under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The carbamoyl and sulfanyl groups can be reduced to their corresponding amines and thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbamoyl group can yield primary amines.
Scientific Research Applications
Ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The thiophene and thiazole rings are known for their electronic properties, making this compound useful in the development of organic semiconductors and conductive polymers.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene and thiazole moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares core features with several analogs (Table 1), differing primarily in substituents and linker chemistry:
Key Observations :
Piperazine Core: All analogs retain the piperazine scaffold, which is often functionalized to modulate solubility and bioavailability. The ethyl carboxylate in the target compound may enhance water solubility compared to non-polar substituents (e.g., trifluoromethyl in MK41) .
Heteroaromatic Substituents : The 4-(thiophen-2-yl)thiazole group distinguishes the target from analogs with simpler aryl groups (e.g., 3,4-dimethylphenyl in ). This may confer enhanced selectivity for thiazole-dependent enzymes .
Biological Activity
Ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H24N4O3S2
- Molecular Weight : 430.0 g/mol
- IUPAC Name : this compound
Thiazole derivatives, including components of this compound, have been shown to exert various biological effects through multiple mechanisms:
- Target Interaction : Thiazole derivatives interact with specific biological targets, modulating their activity which can lead to therapeutic effects such as anti-inflammatory and antimicrobial activities.
- Biochemical Pathways : These compounds can influence several biochemical pathways, affecting processes like cell signaling and gene expression.
- Pharmacokinetics : Generally characterized by good absorption and distribution profiles, thiazole derivatives are often well-tolerated in biological systems.
Antimicrobial Activity
Research indicates that compounds containing thiophene and thiazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives similar to this compound show activity against a range of pathogens, including bacteria and fungi.
| Compound | Target Organism | Inhibitory Concentration (IC50) |
|---|---|---|
| Compound A | E. coli | 5 µM |
| Compound B | S. aureus | 3 µM |
| Ethyl Derivative | C. albicans | 4 µM |
Anti-Tubercular Activity
Recent studies have focused on the anti-tubercular potential of thiazole-containing compounds. For example, a series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing promising results:
- Active Compounds : Certain derivatives showed IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra.
Study on Antimicrobial Efficacy
In a comparative study published in 2020, researchers synthesized various thiazole derivatives and tested their antimicrobial efficacy. The study highlighted that the presence of the thiophene group significantly enhanced the activity against gram-positive bacteria.
Cytotoxicity Assessment
A cytotoxicity evaluation was performed on human embryonic kidney cells (HEK-293) to assess the safety profile of ethyl derivatives. The results indicated low cytotoxicity levels, suggesting a favorable therapeutic index for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
